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molecular formula C14H10O4S B8485971 10,10-Dioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid CAS No. 51762-54-0

10,10-Dioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid

Cat. No. B8485971
M. Wt: 274.29 g/mol
InChI Key: NQDUNKLNHWXHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04177257

Procedure details

3-Carboxythioxanthone-10,10-dioxide (prepared as in Reference Preparation 4) (5.0 g), zinc wool (10.0 g) and mercuric acetate (0.2 g) in acetic acid (100 ml) were brought to the boil and concentrated hydrochloric acid (10 ml) was added. Vigorous evolution of hydrogen chloride occurred at first. After 2 hr., further hydrochloric acid (7 ml), was added and the mixture boiled under reflux for further 4 hr. It was then filtered while hot and poured on to ice and water. The precipitated product was filtered off and dried at 80° C. in vacuo, m.p. 229°-248° C. Two recrystallisations from methanol gave the product m.p. 254° C.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:8](=O)[C:9]3[C:14]([S:15](=[O:19])(=[O:18])[C:16]=2[CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([OH:3])=[O:2].Cl>C(O)(=O)C.[Zn]>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[CH2:8][C:9]3[C:14]([S:15](=[O:19])(=[O:18])[C:16]=2[CH:17]=1)=[CH:13][CH:12]=[CH:11][CH:10]=3)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)C=1C=CC=2C(C3=CC=CC=C3S(C2C1)(=O)=O)=O
Step Two
Name
mercuric acetate
Quantity
0.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for further 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
It was then filtered while hot and
ADDITION
Type
ADDITION
Details
poured on to ice and water
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
CUSTOM
Type
CUSTOM
Details
dried at 80° C. in vacuo, m.p. 229°-248° C
CUSTOM
Type
CUSTOM
Details
Two recrystallisations from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)C=1C=CC=2CC3=CC=CC=C3S(C2C1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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